molecular formula C19H21ClN2S B12814504 Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride CAS No. 97633-91-5

Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride

Cat. No.: B12814504
CAS No.: 97633-91-5
M. Wt: 344.9 g/mol
InChI Key: PHQDQTPMRIVVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have been extensively studied due to their broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties . This particular compound is of interest due to its unique structure, which includes a dimethylaminoethylthio group and a phenyl group, making it a valuable candidate for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethylthio group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives

    Reduction: Formation of reduced quinoline derivatives

    Substitution: Formation of substituted quinoline derivatives with various functional groups

Scientific Research Applications

Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline scaffold.

    Chloroquine: Another antimalarial drug with a similar structure.

    Mefloquine: Used for the treatment and prevention of malaria.

    Ciprofloxacin: An antibiotic with a quinoline core.

Uniqueness

Quinoline, 2-((2-(dimethylamino)ethyl)thio)-4-phenyl-, monohydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethylthio group enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

97633-91-5

Molecular Formula

C19H21ClN2S

Molecular Weight

344.9 g/mol

IUPAC Name

N,N-dimethyl-2-(4-phenylquinolin-2-yl)sulfanylethanamine;hydrochloride

InChI

InChI=1S/C19H20N2S.ClH/c1-21(2)12-13-22-19-14-17(15-8-4-3-5-9-15)16-10-6-7-11-18(16)20-19;/h3-11,14H,12-13H2,1-2H3;1H

InChI Key

PHQDQTPMRIVVCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCSC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.